1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
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Overview
Description
Preparation Methods
The synthesis of 1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of pyrazolones with o-aminobenzaldehydes, followed by cyclization and functional group modifications . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield dihydro derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Studies have indicated its potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Its derivatives have been explored for their anticancer, antiviral, and antimicrobial properties.
Industry: It can be used in the development of new materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival . The exact pathways and molecular targets may vary depending on the specific biological context and the derivatives used.
Comparison with Similar Compounds
Similar compounds include other pyrazoloquinolines and pyrazolopyrimidines, which share structural similarities but differ in their biological activities and applications. For example:
Pyrazolo[3,4-d]pyrimidines: Known for their kinase inhibitory activity and potential as anticancer agents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have shown promise as inhibitors of various enzymes and receptors.
Pyrazolo[3,4-b]quinolines: These compounds are structurally similar but may have different substituents that influence their biological activity and chemical reactivity.
Biological Activity
1-Phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anti-inflammatory and anticancer activities, supported by various studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure contains multiple functional groups that may contribute to its biological activities. The presence of the pyrazoloquinoline framework is particularly notable for its pharmacological relevance.
Anti-inflammatory Activity
Research has identified that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results indicated that certain derivatives showed potent inhibition comparable to established positive controls like 1400 W. Specifically, compounds with para-substituted phenyl groups demonstrated enhanced activity due to optimal electronic properties and steric factors influencing their interaction with inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways .
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
Compound | IC50 (μM) | Cytotoxicity (%) |
---|---|---|
2a | 0.39 | 9 |
2b (OH-substituted) | 0.55 | 15 |
2c (OMe-substituted) | 0.65 | 12 |
The data suggest that while some compounds exhibit strong anti-inflammatory effects, they may also present cytotoxicity at higher concentrations.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A cell proliferation assay using multiple cancer cell lines (A549, HT-29, MKN-45, U87MG) demonstrated that certain derivatives could significantly inhibit cell growth. Notably, compounds with electron-withdrawing groups showed enhanced potency against these cancer lines due to increased reactivity and interaction with cellular targets involved in proliferation pathways .
Table 2: Anticancer Activity Against Various Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
10c | A549 | 0.18 |
10f | HT-29 | 0.25 |
10i | MKN-45 | 0.30 |
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of iNOS and COX-2: The compound inhibits the expression of these enzymes involved in inflammatory processes.
- Induction of Apoptosis: In cancer cells, it appears to trigger apoptotic pathways leading to cell death.
- Antioxidant Properties: Molecular docking studies suggest that the compound exhibits antioxidant capabilities which may protect cells from oxidative stress.
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study involving RAW 264.7 macrophages treated with LPS and various concentrations of the compound, significant reductions in NO production were observed at concentrations as low as 0.39 μM for certain derivatives. This study emphasizes the potential for developing new anti-inflammatory therapies based on this compound's structure.
Case Study 2: Anticancer Efficacy
A series of in vitro assays conducted on human cancer cell lines demonstrated that compounds derived from the pyrazoloquinoline framework could inhibit tumor growth effectively. For instance, compound 10c showed an IC50 value of 0.18 μM against A549 lung cancer cells, indicating a promising lead for further development in anticancer drug discovery.
Properties
IUPAC Name |
14-(4-methylphenyl)-12-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-16-7-9-17(10-8-16)24-20-15-26-21-14-23-22(29-11-12-30-23)13-19(21)25(20)28(27-24)18-5-3-2-4-6-18/h2-10,13-15H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZZCFIOKKABRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCCO5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.